![molecular formula C21H26OSi B14377918 tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane CAS No. 90036-86-5](/img/structure/B14377918.png)
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C22H28OSi. This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and two phenyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chlorodimethyl)silane with cyclopent-1-en-1-ol in the presence of a base such as imidazole. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is often purified through distillation or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silanes with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like imidazole, organic solvents like methylene chloride.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Functionalized silanes with different substituents.
Aplicaciones Científicas De Investigación
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane involves its ability to form stable silicon-carbon bonds. The compound can interact with various molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and carbon atoms. These interactions can lead to the formation of stable complexes and intermediates that are useful in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl[(cyclopent-3-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-2-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-4-en-1-yl)oxy]diphenylsilane
Uniqueness
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group and the cyclopentene ring enhances its steric hindrance, making it less prone to unwanted side reactions .
Propiedades
Número CAS |
90036-86-5 |
|---|---|
Fórmula molecular |
C21H26OSi |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
tert-butyl-(cyclopenten-1-yloxy)-diphenylsilane |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-9,12,14-17H,10-11,13H2,1-3H3 |
Clave InChI |
LEHKYYNAZBXWSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


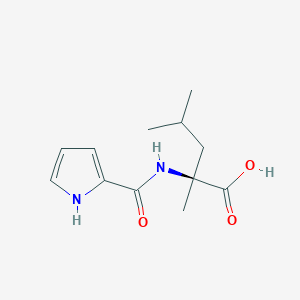
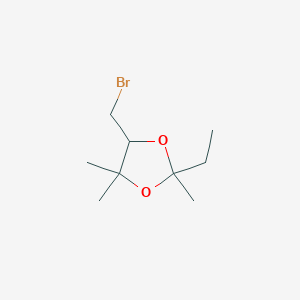

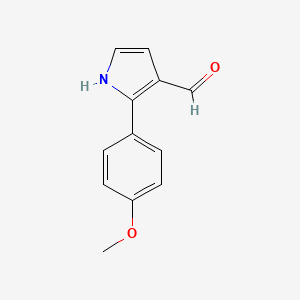
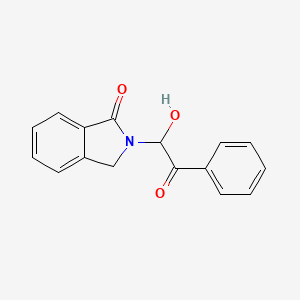
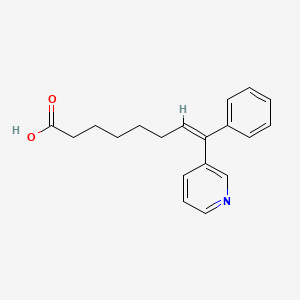
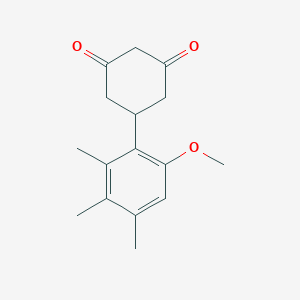
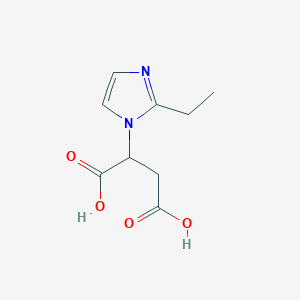
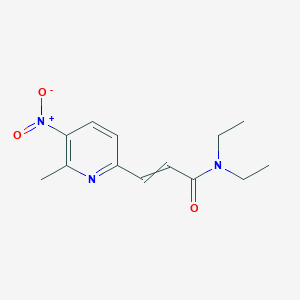

![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
